![molecular formula C22H27NO6 B11016215 trans-4-[({[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016215.png)

trans-4-[({[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

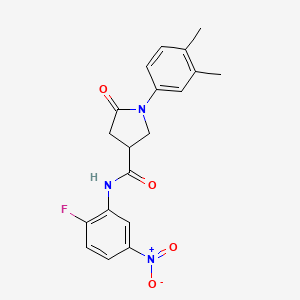

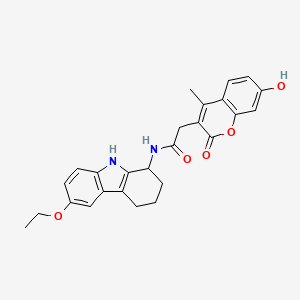

Acide trans-4-[({[(3,4,7-triméthyl-2-oxo-2H-chromène-5-yl)oxy]acétyl}amino)méthyl]cyclohexanecarboxylique : est un composé organique complexe comportant un cycle cyclohexane, un dérivé de la coumarine et divers groupes fonctionnels

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide trans-4-[({[(3,4,7-triméthyl-2-oxo-2H-chromène-5-yl)oxy]acétyl}amino)méthyl]cyclohexanecarboxylique implique généralement plusieurs étapes :

Formation du dérivé de la coumarine : La partie coumarine peut être synthétisée par la condensation de Pechmann, qui implique la réaction de phénols avec des β-cétoesters en présence d'un catalyseur acide fort.

Fixation du groupe acétyle : Le dérivé de la coumarine est ensuite mis à réagir avec l'anhydride acétique pour introduire le groupe acétyle.

Réaction d'amidification : La coumarine acétylée est mise à réagir avec une amine pour former la liaison amide.

Fonctionnalisation du cycle cyclohexane : Le cycle cyclohexane est fonctionnalisé par une série de réactions, notamment l'halogénation et la substitution nucléophile ultérieure pour introduire le groupe acide carboxylique.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse susmentionnées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et le développement de conditions réactionnelles plus écologiques et durables.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthyle sur le cycle de la coumarine, conduisant à la formation d'acides carboxyliques ou de cétones.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions adjacentes aux groupes carbonyle.

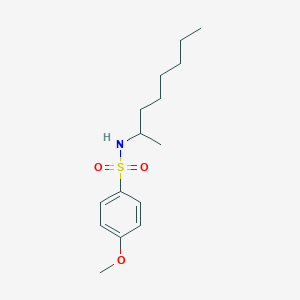

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).

Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium aluminium (LiAlH₄).

Nucléophiles : Amines, thiols et alcools.

Principaux produits

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalysées par des métaux.

Synthèse : Il sert d'intermédiaire dans la synthèse de molécules plus complexes.

Biologie

Inhibition enzymatique : Utilisation potentielle comme inhibiteur d'enzymes spécifiques en raison de sa similarité structurale avec les substrats naturels.

Sondes fluorescentes : La partie coumarine peut être utilisée dans le développement de sondes fluorescentes pour l'imagerie biologique.

Médecine

Développement de médicaments : Investigué pour son potentiel comme agent thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.

Industrie

Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés optiques ou électroniques spécifiques.

Mécanisme d'action

Le composé exerce ses effets principalement par des interactions avec les macromolécules biologiques. La partie coumarine peut s'intercaler avec l'ADN, perturbant les processus de réplication et de transcription. En outre, le composé peut inhiber les enzymes en imitant le substrat naturel, en se liant au site actif et en empêchant l'enzyme de catalyser sa réaction.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.

Fluorescent Probes: The coumarin moiety can be used in the development of fluorescent probes for biological imaging.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

Material Science: Used in the development of new materials with specific optical or electronic properties.

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological macromolecules. The coumarin moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by mimicking the natural substrate, binding to the active site, and preventing the enzyme from catalyzing its reaction.

Comparaison Avec Des Composés Similaires

Composés similaires

Warfarine : Un autre dérivé de la coumarine utilisé comme anticoagulant.

Dicoumarol : Un anticoagulant naturel.

4-Hydroxycoumarine : Un précurseur de divers médicaments anticoagulants.

Unicité

L'acide trans-4-[({[(3,4,7-triméthyl-2-oxo-2H-chromène-5-yl)oxy]acétyl}amino)méthyl]cyclohexanecarboxylique est unique en raison de sa combinaison d'une partie coumarine avec un cycle cyclohexane et de multiples groupes fonctionnels, ce qui confère des propriétés chimiques et biologiques distinctes que l'on ne retrouve pas dans les dérivés de la coumarine plus simples.

Propriétés

Formule moléculaire |

C22H27NO6 |

|---|---|

Poids moléculaire |

401.5 g/mol |

Nom IUPAC |

4-[[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C22H27NO6/c1-12-8-17(20-13(2)14(3)22(27)29-18(20)9-12)28-11-19(24)23-10-15-4-6-16(7-5-15)21(25)26/h8-9,15-16H,4-7,10-11H2,1-3H3,(H,23,24)(H,25,26) |

Clé InChI |

XSZBMKCCHHTLGD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCC3CCC(CC3)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11016150.png)

![methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11016151.png)

![2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11016161.png)

![1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11016169.png)

![3-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11016177.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11016182.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016188.png)

![2-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016194.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide](/img/structure/B11016203.png)

![(2R)-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B11016206.png)

![N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11016220.png)